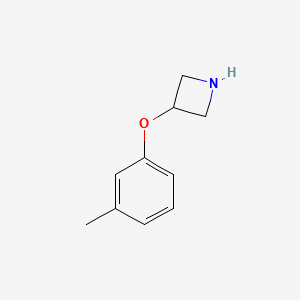

3-(3-Methylphenoxy)azetidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(3-Methylphenoxy)azetidine is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a 3-methylphenoxy group attached to the azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability properties to these compounds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methylphenoxy)azetidine typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 3-iodoazetidine.

Cross-Coupling Reaction: The 3-iodoazetidine undergoes a cross-coupling reaction with 3-methylphenol in the presence of a palladium catalyst and phosphine ligands.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The azetidine nitrogen participates in nucleophilic substitutions, particularly under acidic or alkylating conditions. For example:

- Reaction with chloroformates : Forms carbamate derivatives via N-alkylation. A study showed that treating azetidines with ethyl chloroformate in dichloromethane yields 1-(ethoxycarbonyl)azetidines (e.g., 24 → 26 , Scheme 6 in ).

- Suzuki–Miyaura cross-coupling : Brominated azetidine hybrids undergo coupling with boronic acids. For instance, bromopyrazole-azetidine hybrids react with phenylboronic acid under Pd catalysis to form biaryl derivatives (e.g., 4m , ).

Table 1: Nucleophilic Substitution Reactions

Ring-Opening Reactions

The strained azetidine ring undergoes ring-opening under acidic or radical conditions:

- Acid-mediated ring-opening : Treatment with concentrated HCl at elevated temperatures generates γ-chloroamines via cleavage of the N–C bond ( ).

- Radical strain-release : Photocatalytic methods using sulfonyl imines (e.g., 2a ) and azetidine bicyclic boronate (ABB, 1 ) produce azetidines with extended substituents via radical recombination (e.g., 3a , ).

Table 2: Ring-Opening Pathways

Functionalization of the Phenoxy Group

The 3-methylphenoxy moiety enables electrophilic aromatic substitution (EAS) and oxidation:

- Nitration : Reacts with HNO₃/H₂SO₄ to introduce nitro groups at the para position of the phenol ring.

- Oxidation : Using KMnO₄ in acidic conditions converts the methyl group to a carboxylic acid ().

Hydrogenolysis and Reductive Amination

Aplicaciones Científicas De Investigación

3-(3-Methylphenoxy)azetidine has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and catalysis.

Biology: Investigated for its potential as a bioactive molecule in drug discovery.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and polymers.

Mecanismo De Acción

The mechanism of action of 3-(3-Methylphenoxy)azetidine involves its interaction with specific molecular targets and pathways. The compound’s unique ring strain and reactivity allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

- 3-(2-Methylphenoxy)azetidine

- 3-(3-Methoxyphenoxy)azetidine

- 3-(3-Methoxyphenyl)azetidine

- 3-(Benzyloxy)azetidine

- 3-(2-(Trifluoromethyl)phenyl)azetidine

- 3-(4-Fluorophenyl)azetidine

Comparison: 3-(3-Methylphenoxy)azetidine is unique due to its specific substitution pattern, which imparts distinct reactivity and stability properties. Compared to other similar compounds, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for various research and industrial applications .

Actividad Biológica

3-(3-Methylphenoxy)azetidine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the compound's synthesis, biological mechanisms, and its implications in drug development, supported by diverse research findings and data.

The compound has the molecular formula C10H13NO and is often encountered in its hydrochloride form, this compound hydrochloride. The synthesis typically involves the reaction of 3-methylphenol with azetidine under reflux conditions in solvents like dichloromethane or toluene.

Key Synthesis Parameters:

- Starting Materials: 3-methylphenol and azetidine

- Catalysts: Various catalysts can be employed depending on the reaction specifics.

- Conditions: Reflux in appropriate solvents to ensure complete conversion.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The azetidine ring structure allows for diverse interactions, potentially modulating various biological pathways.

Potential Mechanisms:

- Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease pathways.

- Receptor Modulation: It could act as an agonist or antagonist at various receptor sites, influencing cellular responses.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits significant biological activity, particularly in cancer research. It has been identified as a potential lead compound for drug development due to its pharmacological properties.

Case Studies:

-

Cancer Cell Lines:

- In studies involving human breast cancer cell lines (MDA-MB-231 and MDA-MB-468), the compound demonstrated inhibitory effects on cell proliferation, although specific IC50 values were not consistently reported .

- The mechanism appears to involve modulation of STAT3 signaling pathways, which are crucial for tumor growth and survival .

- Comparison with Analogues:

Data Tables

| Compound | IC50 (µM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| This compound | Not specified | MDA-MB-231 | STAT3 modulation |

| Methyl ester derivative | 2.7 | MDA-MB-231 | Enhanced permeability |

| Other azetidine analogues | Varies | Various | Diverse mechanisms |

Propiedades

IUPAC Name |

3-(3-methylphenoxy)azetidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-8-3-2-4-9(5-8)12-10-6-11-7-10/h2-5,10-11H,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBYYBRKRSBFVSE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC2CNC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50647904 |

Source

|

| Record name | 3-(3-Methylphenoxy)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

949100-18-9 |

Source

|

| Record name | 3-(3-Methylphenoxy)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.